N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
Description
N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxymethyl and dimethyl groups, along with a carboxamide functional group. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-10-5-15(8-13(10,2)9-16)12(17)14-11(6-18-3)7-19-4/h10-11,16H,5-9H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJLFSSCGTVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)CO)C(=O)NC(COC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 3,4-dimethylpyrrole, the ring is formed through cyclization reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using an amine and a carboxylic acid derivative.
Addition of the Dimethoxypropan Group: The final step involves the alkylation of the pyrrolidine nitrogen with 1,3-dimethoxypropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various functional groups in place of the methoxy groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industrial Chemistry: Explored for its utility in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific research applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
